molecular formula C11H13NO6 B12867991 4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid

4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12867991
M. Wt: 255.22 g/mol
InChI Key: CVJWNCMIAYNDPF-UHFFFAOYSA-N
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Description

4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

The synthesis of 4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the methoxycarbonyl and methoxy-oxoethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrrole ring are replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

  • 4-(2-Hydroxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid
  • 4-(2-Methoxy-2-oxoethyl)-2-(hydroxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid

These compounds share similar structural features but differ in the functional groups attached to the pyrrole ring

Properties

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

2-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C11H13NO6/c1-5-6(4-7(13)17-2)8(10(14)15)9(12-5)11(16)18-3/h12H,4H2,1-3H3,(H,14,15)

InChI Key

CVJWNCMIAYNDPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C(=O)OC)C(=O)O)CC(=O)OC

Origin of Product

United States

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